![molecular formula C13H16N4OS B2912045 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide CAS No. 321385-47-1](/img/structure/B2912045.png)

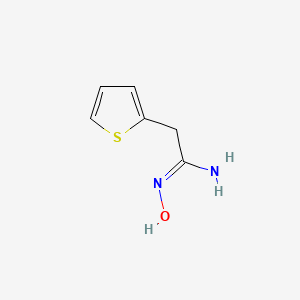

4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide, also known as 4-thienyl-pyrazole-1-carboxamide (TP-1), is a novel compound that has recently been synthesized and studied for its potential applications in the field of medicinal chemistry. TP-1 has been shown to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In addition, TP-1 has been studied for its potential use as an anti-diabetic agent, as well as its ability to modulate the activity of certain enzymes and receptors.

Aplicaciones Científicas De Investigación

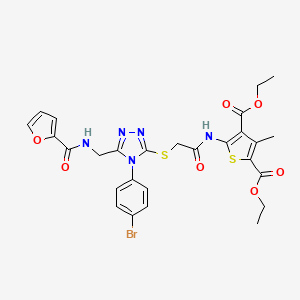

Antimicrobial Activity

The tetrahydro-1,3,5-thiadiazine-2-thione scaffold, to which our compound belongs, exhibits antimicrobial properties. Researchers have explored its effectiveness against protozoa, bacteria, fungi, and helminths . Its broad-spectrum activity makes it a potential candidate for novel antimicrobial agents.

Biolabile Prodrugs

The compound’s high lipid solubility and enzymatic rate of hydrolysis have led to its use as a biolabile prodrug. In drug delivery systems (DDSs), it enhances cellular uptake and facilitates controlled drug release . This application holds promise for improving drug efficacy and minimizing side effects.

Arteriosclerosis Treatment

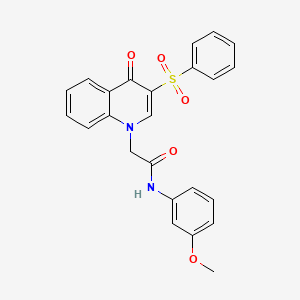

Researchers have investigated the tetrahydro-1,3,5-thiadiazine-2-thione scaffold for its potential in treating arteriosclerosis . Its unique chemical properties may contribute to managing cardiovascular diseases.

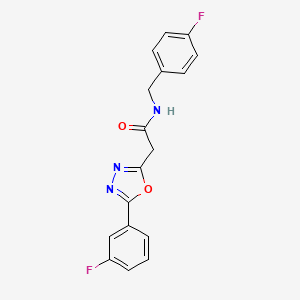

Antiepileptic Pro-Drugs

Recent reports highlight the compound’s application as an antiepileptic pro-drug . By attaching amino acids, peptides, or primary-amine-containing drugs to the scaffold, researchers aim to enhance drug uptake and bioavailability.

Drug Design and Optimization

The scaffold’s versatility allows modification for drug design. Scientists have explored derivatives by attaching various functional groups, tailoring their properties for specific therapeutic purposes . This approach opens avenues for optimizing drug candidates.

Spectroscopic Characterization

Beyond its biological applications, researchers have conducted detailed spectroscopic studies on this compound. Understanding its vibrational modes, electronic transitions, and structural features aids in its characterization and potential applications .

Mecanismo De Acción

Target of Action

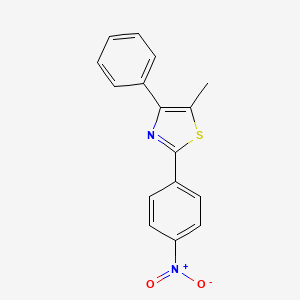

The compound, also known as 4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidine-1-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Propiedades

IUPAC Name |

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c14-13(18)17-5-3-9(4-6-17)10-8-11(16-15-10)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H2,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGIZCWPIJBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B2911962.png)

![7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2911963.png)

![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)

![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)